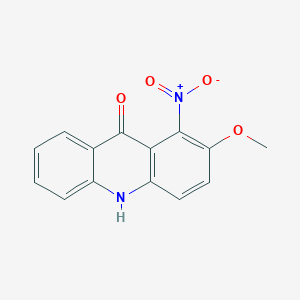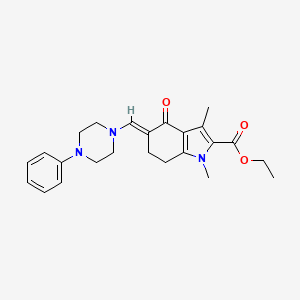
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the indole derivative with a piperazine derivative, often under basic conditions.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with an indole core, which may have similar biological activities.
Piperazine Derivatives: Compounds containing a piperazine ring, which may share similar pharmacological properties.
Carboxylate Esters: Compounds with carboxylate ester functional groups, which may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
84990-08-9 |
|---|---|
Formule moléculaire |
C24H29N3O3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
ethyl (5E)-1,3-dimethyl-4-oxo-5-[(4-phenylpiperazin-1-yl)methylidene]-6,7-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C24H29N3O3/c1-4-30-24(29)22-17(2)21-20(25(22)3)11-10-18(23(21)28)16-26-12-14-27(15-13-26)19-8-6-5-7-9-19/h5-9,16H,4,10-15H2,1-3H3/b18-16+ |
Clé InChI |
GXNBHPIRDDGTJR-FBMGVBCBSA-N |
SMILES isomérique |
CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCN(CC3)C4=CC=CC=C4)/C2=O)C |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCN(CC3)C4=CC=CC=C4)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)


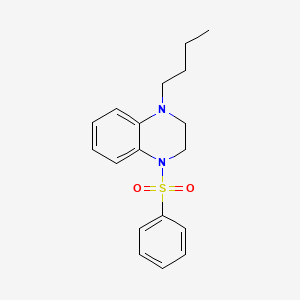
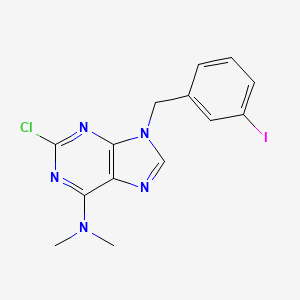
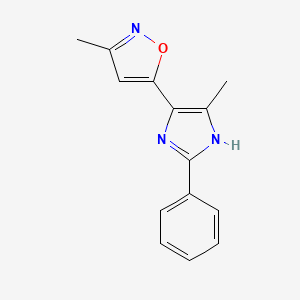


![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
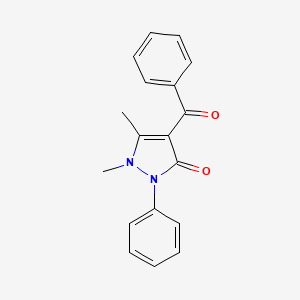
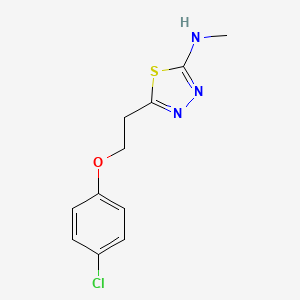
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
